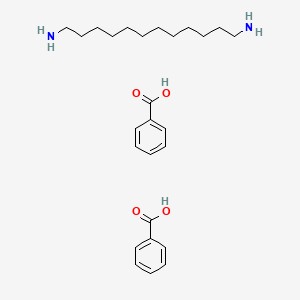
Benzoic acid;dodecane-1,12-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;dodecane-1,12-diamine is a compound that combines the properties of benzoic acid and dodecane-1,12-diamine Benzoic acid is a simple aromatic carboxylic acid, while dodecane-1,12-diamine is a long-chain aliphatic diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;dodecane-1,12-diamine typically involves the reaction of benzoic acid with dodecane-1,12-diamine. One common method is the direct condensation of benzoic acid and dodecane-1,12-diamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of corresponding dinitriles over a Raney nickel catalyst in a batch procedure under pressure at up to 125°C. A five- to tenfold excess of liquid ammonia is used, with or without methanol solvent .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The aliphatic long-chain end can be oxidized to a carboxyl group.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain.
Substitution: The amino groups can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives and modified diamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid;dodecane-1,12-diamine has several scientific research applications:
Chemistry: It is used as a feedstock for polymer synthesis and as a source of a twelve-carbon chain for medicinal drugs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It is used in the synthesis of medicinal drugs, particularly those requiring long aliphatic chains.
Industry: The compound is used in the production of polyamide plastics and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid;dodecane-1,12-diamine involves its interaction with molecular targets through its amino and carboxyl groups. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can affect various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Diaminodecane
- Hexamethylenediamine
- 1,8-Diaminooctane
- 1,6-Diaminohexane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4-Diaminobutane
- 4,9-Dioxa-1,12-dodecanediamine
- N,N′-Dimethyl-1,6-hexanediamine
- N,N′-Dimethyl-1,3-propanediamine
- Ethylenediamine
Uniqueness
Benzoic acid;dodecane-1,12-diamine is unique due to its combination of an aromatic carboxylic acid and a long aliphatic diamine. This structure provides it with distinct chemical properties, making it suitable for specific applications in polymer synthesis and medicinal chemistry that other similar compounds may not be able to achieve.
Properties
CAS No. |
329350-74-5 |
|---|---|
Molecular Formula |
C26H40N2O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
benzoic acid;dodecane-1,12-diamine |
InChI |
InChI=1S/C12H28N2.2C7H6O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*8-7(9)6-4-2-1-3-5-6/h1-14H2;2*1-5H,(H,8,9) |
InChI Key |
NSHKYOQBAJVGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCCCN)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















